1-Cycloheptylethan-1-amine hydrochloride
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Overview
Description
1-Cycloheptylethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H20ClN and a molecular weight of 177.72 g/mol . It is a derivative of cycloheptane, featuring an amine group attached to the first carbon of the ethane chain, and is commonly used in various scientific research applications.
Preparation Methods
The synthesis of 1-Cycloheptylethan-1-amine hydrochloride typically involves the reaction of cycloheptanone with ethylamine under reductive amination conditions. This process can be catalyzed by hydrogen in the presence of a metal catalyst such as palladium on carbon (Pd/C). The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Cycloheptylethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups like halides or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cycloheptylethan-1-amine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving amine metabolism and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Cycloheptylethan-1-amine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific molecular pathways involved depend on the context of its use, such as in enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
1-Cycloheptylethan-1-amine hydrochloride can be compared with other similar compounds such as:
Cyclohexylethylamine hydrochloride: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
Cyclopentylethylamine hydrochloride: Features a cyclopentane ring, making it smaller and potentially less sterically hindered.
Cyclooctylethylamine hydrochloride: Contains a larger cyclooctane ring, which may affect its reactivity and interactions.
The uniqueness of this compound lies in its seven-membered ring, which provides a balance between ring strain and steric hindrance, making it a versatile compound in various applications .
Properties
IUPAC Name |
1-cycloheptylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(10)9-6-4-2-3-5-7-9;/h8-9H,2-7,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTQXHLLVKOQFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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